methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate
Description
Methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate is a synthetic compound featuring a thiazolidinone core fused with a piperidine ring and a methyl benzoate moiety. The thiazolidinone group (2,4-dioxo-1,3-thiazolidine) is a well-studied heterocyclic scaffold associated with diverse biological activities, including antimicrobial, antineoplastic, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-24-16(22)13-5-3-2-4-12(13)15(21)18-8-6-11(7-9-18)19-14(20)10-25-17(19)23/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBFWQMNWRNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced through a series of substitution reactions, followed by the esterification of the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate exhibits a range of biological activities that make it a candidate for further research in pharmacology:
-
Anticancer Activity :
- Preliminary studies indicate that compounds containing thiazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7), cervical (HeLa), and lung (A549) cancers. The mechanism of action may involve the induction of apoptosis and inhibition of cancer cell proliferation .
- Enzyme Inhibition :
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated significant inhibition of cell growth in MCF7 and HeLa cells with IC50 values ranging from 5 to 15 µM. Mechanistic studies showed that the compound induced apoptosis via the mitochondrial pathway .
Case Study 2: Enzyme Interaction
Research focused on the compound's ability to inhibit specific enzymes involved in cancer cell metabolism. The study revealed that this compound effectively inhibited enzyme activity by binding to the active site, thereby reducing substrate conversion rates by up to 70% .
Mechanism of Action
The mechanism of action of methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazolidine and piperidine rings play a crucial role in binding to enzymes or receptors, modulating their activity. The benzoate ester group may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on their core heterocycles (thiazolidinone, quinoline) and substituent motifs. Below is a detailed comparison of key derivatives:
Thiazolidinone-Based Analogs
Compounds sharing the 2,4-dioxo-1,3-thiazolidin-3-yl group exhibit variations in substituents that influence their biological activity and physicochemical properties:
Key Observations :
- Halogenation Impact: Chloro-substituted derivatives (e.g., Compounds 16–19) show enhanced antimicrobial activity compared to non-halogenated analogs . Fluorinated thiazolidinones (e.g., ) exhibit selective antitumor activity, particularly against non-small cell lung cancer .
- Ester vs. Acid Moieties : The methyl benzoate group in the target compound may improve lipophilicity and membrane permeability compared to carboxylic acid derivatives like 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (CAS 721916-23-0) .
Piperidine/Piperazine-Linked Derivatives
Compounds with piperidine or piperazine bridges highlight the role of nitrogen-containing heterocycles in modulating activity:
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s high-yield (80–92%) hydrazone coupling methods, though crystallization conditions (e.g., ethyl acetate, as in ) may require optimization .
- Biological Potential: While direct data are lacking, structurally related thiazolidinones demonstrate dose-dependent antimicrobial and antitumor effects. For example, fluorophenyl derivatives in inhibit leukemia cell lines at IC₅₀ values <10 μM .
- Computational Modeling : Tools like SHELX () and ORTEP-3 () could refine the target compound’s stereoelectronic profile to predict binding affinities .
Biological Activity
Methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a piperidine ring , a thiazolidine ring , and a benzoate moiety , which contribute to its unique chemical properties. The presence of the 2,4-dioxo-1,3-thiazolidin structure is particularly significant for its biological interactions.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds containing thiazolidine derivatives exhibit notable anticancer activities. For instance, thiazolidine-4-one derivatives have shown selective cytotoxicity against various cancer cell lines, such as HeLa and K562 cells. The IC50 values for these compounds ranged from 8.5 µM to 25.6 µM, demonstrating their potential as anticancer agents compared to standard treatments like cisplatin .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Research indicates that certain thiazolidine derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
Antimicrobial Activity
Thiazolidine derivatives have also been studied for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against Gram-positive bacteria in vitro .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of thiazolidine derivatives on various cancer cell lines. The results showed that several compounds exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics .
- Antimicrobial Screening : Another investigation focused on the antimicrobial potential of thiazolidine derivatives against common bacterial strains. The findings suggested that certain derivatives had promising antibacterial activity, particularly against Gram-positive bacteria .
Comparative Analysis
| Compound Name | IC50 (µM) | Cancer Cell Line | Antimicrobial Activity |
|---|---|---|---|
| Methyl 2-[...] | 12.7 - 25.6 | HeLa | Yes |
| Thiazolidine Derivative A | 8.5 - 14.9 | K562 | Yes |
| Thiazolidine Derivative B | <10 | A549 | Moderate |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Piperidine-thiazolidinone coupling : React 4-amino-piperidine with 2,4-thiazolidinedione under acidic conditions to form the 2,4-dioxo-thiazolidine-piperidine intermediate.
Carbonyl linkage : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the piperidine-thiazolidinone moiety to methyl 2-(chlorocarbonyl)benzoate.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.
Critical parameters include reaction temperature (60–80°C for coupling steps), pH control (for acid-sensitive intermediates), and anhydrous conditions to prevent hydrolysis of the carbonyl group .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization, and how are data interpreted?
- Methodological Answer :
- NMR : H and C NMR confirm substituent connectivity. For example, the thiazolidinone carbonyls appear as distinct peaks at ~170–175 ppm in C NMR.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 377.1 for CHNOS).
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. ORTEP-3 generates 3D thermal ellipsoid models to visualize molecular packing and hydrogen bonding .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles (dust/mist).
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s bioactivity, such as kinase inhibition, while minimizing off-target effects?
- Methodological Answer :
- Assay Design : Use in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with positive controls (e.g., staurosporine).
- Selectivity Screening : Test against a panel of kinases (e.g., PKC, PKA) to identify specificity.
- Dose-Response Curves : Calculate IC values using non-linear regression (GraphPad Prism).
- Counter-Screens : Include cell viability assays (MTT/WST-1) to distinguish cytotoxic vs. target-specific effects .
Q. What strategies resolve contradictions between crystallographic data and computational docking results for this compound?
- Methodological Answer :
- Validation Steps :
Re-refine X-ray data with SHELXL to check for overfitting (R-factor < 5%).
Compare docking poses (AutoDock Vina) with crystallographic ligand-binding modes.
Perform molecular dynamics simulations (GROMACS) to assess conformational stability in solvent.
Discrepancies often arise from protonation state assumptions or solvent effects not modeled in docking .
Q. How can environmental fate studies evaluate the compound’s stability and degradation products under varying pH and UV conditions?
- Methodological Answer :
- Experimental Setup :
Hydrolysis : Incubate the compound in buffers (pH 2–12) at 37°C; sample at intervals (0–72 hrs) for LC-MS analysis.
Photolysis : Expose to UV light (254 nm) in a photoreactor; monitor degradation via HPLC-UV.
Major degradation products (e.g., benzoic acid derivatives) are identified using MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
